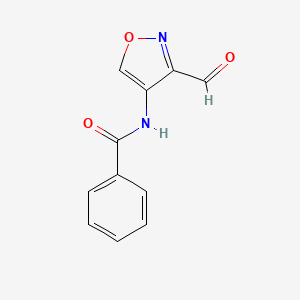
N-(3-formylisoxazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-formylisoxazol-4-yl)benzamide is a compound that belongs to the class of benzamides, which are widely studied for their diverse biological activities This compound features an isoxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, attached to a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-formylisoxazol-4-yl)benzamide typically involves the condensation of 3-formylisoxazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-formylisoxazol-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: N-(3-carboxyisoxazol-4-yl)benzamide.
Reduction: N-(3-hydroxyisoxazol-4-yl)benzamide.
Substitution: Various substituted benzamides depending on the electrophilic reagent used.
Applications De Recherche Scientifique
N-(3-formylisoxazol-4-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of N-(3-formylisoxazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The formyl group and the isoxazole ring play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to its antimicrobial activity .
Comparaison Avec Des Composés Similaires
N-(3-formylisoxazol-4-yl)benzamide can be compared with other benzamide derivatives and isoxazole-containing compounds:
N-(1,3,4-oxadiazol-2-yl)benzamide: Known for its antimicrobial properties and different mechanism of action.
N-(benzo[d]oxazol-2-ylcarbamothioyl)-2/4-substituted benzamides: Exhibits antibacterial activity and is used in medicinal chemistry.
N-(4-chloro-pyrazol-5-yl)benzamide: Studied for its potential as a succinate dehydrogenase inhibitor and antifungal agent
The uniqueness of this compound lies in its specific structure, which combines the reactivity of the formyl group with the biological activity of the isoxazole ring, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
87149-85-7 |
|---|---|
Formule moléculaire |
C11H8N2O3 |
Poids moléculaire |
216.19 g/mol |
Nom IUPAC |
N-(3-formyl-1,2-oxazol-4-yl)benzamide |
InChI |
InChI=1S/C11H8N2O3/c14-6-9-10(7-16-13-9)12-11(15)8-4-2-1-3-5-8/h1-7H,(H,12,15) |
Clé InChI |
YNRCSYMDOFVHQJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CON=C2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


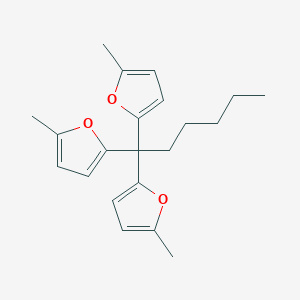
![4-(Fluoromethyl)-2-nitrobenzo[d]oxazole](/img/structure/B12895196.png)

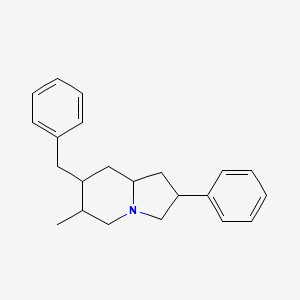
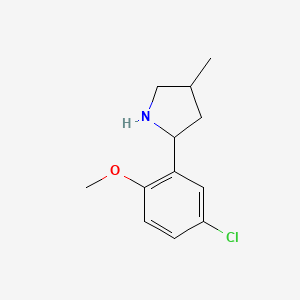
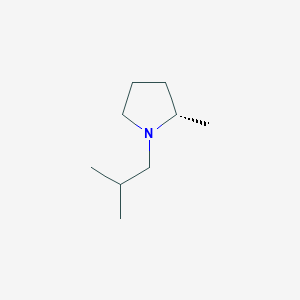
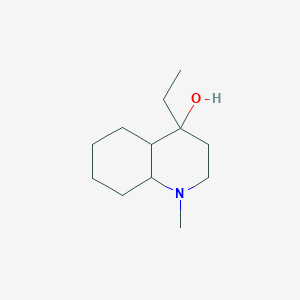
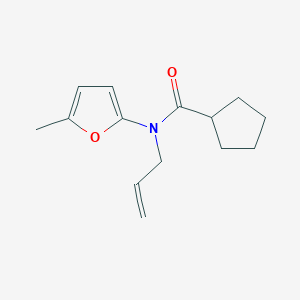
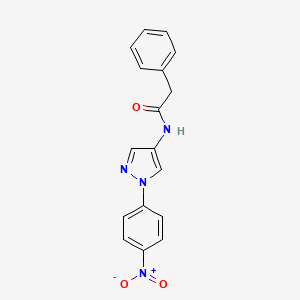
![Cyclohepta[b]pyrrol-2(1H)-one, 6-chloro-1,3-dimethyl-](/img/structure/B12895236.png)
![N-[(4-Heptylphenyl)methyl]quinolin-8-amine](/img/structure/B12895240.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-octyl-1H-purin-6-one](/img/structure/B12895251.png)
![2-(Difluoromethoxy)benzo[d]oxazole-6-acrylic acid](/img/structure/B12895252.png)
![1-[(2-Bromophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B12895255.png)
